3-Ethyl-2,4-dithiapentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57093-94-4 |
|---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-5(6-2)7-3/h5H,4H2,1-3H3 |
InChI Key |
VKKDPAMHYXBCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(SC)SC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2,4 Dithiapentane and Analogues
Historical Development of Thioether and Dithioether Synthesis
The foundational methods for synthesizing thioethers were largely developed in the early- to mid-20th century and often paralleled those used for ether synthesis. One of the earliest and most enduring strategies is an adaptation of the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of a thiol (a thiolate) with an alkyl halide. thieme-connect.dejmaterenvironsci.com This nucleophilic substitution pathway provided a straightforward route to a wide array of simple thioethers.
For the synthesis of aryl-substituted thioethers, early approaches included Ullmann-type couplings. These reactions, however, typically required harsh conditions, such as high temperatures exceeding 200°C, to facilitate the coupling of thiols with aryl halides, often mediated by copper. thieme-connect.com The synthesis of dithioethers, particularly dithioacetals like 3-ethyl-2,4-dithiapentane, historically relied on the acid-catalyzed condensation of a thiol with an aldehyde or ketone. For instance, reacting two equivalents of ethanethiol (B150549) with one equivalent of acetaldehyde (B116499) would yield this compound.
| Method | Description | Typical Reagents | Era of Development |
|---|---|---|---|
| Williamson-type Synthesis | Nucleophilic substitution reaction to form thioethers. | Alkali metal thiolate, Alkyl halide | Early 20th Century |
| Thioacetal Formation | Acid-catalyzed condensation to form dithioacetals. | Thiol, Aldehyde/Ketone, Acid catalyst | Early 20th Century |
| Ullmann-type Coupling | Copper-mediated coupling for aryl thioether synthesis. | Aryl halide, Thiol, Copper | Mid-20th Century |
Contemporary Strategies for Carbon-Sulfur Bond Formation
Modern synthetic chemistry has expanded the toolkit for C-S bond formation, focusing on improving efficiency, substrate scope, and functional group tolerance, while also addressing the challenges associated with the use of volatile and malodorous thiols.
Nucleophilic substitution remains a highly relevant and widely used method for constructing C-S bonds. thieme-connect.de The alkylation of thiols is the most common technique for this transformation, typically involving the treatment of a thiol with an alkyl halide in the presence of a base. jmaterenvironsci.commt.com This approach is fundamental to the synthesis of many thioether and dithioether structures.
The deprotonation of a thiol with a suitable base generates a thiolate anion, a potent sulfur nucleophile. This thiolate readily reacts with electrophilic carbon sources, such as alkyl halides or sulfonates, via an SN2 mechanism to form a thioether. acs.org This process is highly efficient for primary and secondary alkyl halides. For the specific synthesis of this compound, a contemporary nucleophilic substitution approach could involve the reaction of two equivalents of a thiolate, such as sodium ethanethiolate, with a gem-dihalide like 1,1-dichloroethane. The strong nucleophilicity of the thiolate facilitates the sequential displacement of both halide atoms to form the target dithioacetal.
A significant advancement in thioether synthesis has been the development of methods that avoid the direct use of free thiols, which are often volatile, toxic, and have strong, unpleasant odors. nih.govresearchgate.net These "thiol-free" approaches utilize stable, odorless sulfur surrogates that generate the reactive thiol or thiolate species in situ.
Xanthates (salts with the formula ROCS2-) have emerged as attractive thiol surrogates. mdpi.comresearchgate.net They are inexpensive, stable, and can be used in nucleophilic substitution reactions with alkyl and aryl halides to generate thioethers, bypassing the need to handle thiols directly. nih.govresearchgate.netmdpi.com
Thiourea is another widely used thiol-free sulfur source. annexechem.com It reacts with alkyl halides to form an isothiouronium salt. wikipedia.org Subsequent hydrolysis of this intermediate under basic conditions yields the corresponding thiol or thiolate, which can then be used in further reactions or isolated. wikipedia.orgresearchgate.net This two-step, one-pot process provides a convenient and odorless route to thioethers. researchgate.net
| Approach | Key Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Direct Thiolate Alkylation | Thiol + Base | Direct, high-yielding, atom-economical. | Requires handling of often malodorous and volatile thiols. |
| Thiol-Free (Xanthates) | Potassium Ethyl Xanthate | Odorless, stable, low-cost reagents. nih.govmdpi.com | May require higher temperatures; generates byproducts. |
| Thiol-Free (Thiourea) | Thiourea | Odorless, inexpensive, stable solid. annexechem.comresearchgate.net | Requires a subsequent hydrolysis step to generate the thiolate. wikipedia.org |
Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for forming C-S bonds, particularly for the synthesis of aryl- and vinyl-substituted thioethers. thieme-connect.com These methods offer an alternative to traditional nucleophilic aromatic substitution (SNAr) reactions, which are often limited to electron-poor aromatic systems. thieme-connect.com The general catalytic cycle involves the oxidative addition of a low-valent metal catalyst to an organic (pseudo)halide, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the thioether product and regenerate the active catalyst. acsgcipr.org
Palladium: Palladium catalysis is a dominant force in modern cross-coupling chemistry, including C-S bond formation. rsc.org Pioneering work by Migita and coworkers in the late 1970s established the palladium-catalyzed coupling of thiols with aryl halides. thieme-connect.dethieme-connect.com Modern iterations of this reaction, often falling under the umbrella of Buchwald-Hartwig amination-type conditions, utilize sophisticated phosphine (B1218219) ligands to facilitate the coupling of a wide range of thiols with aryl and heteroaryl halides and triflates under mild conditions. thieme-connect.deacsgcipr.org
Nickel: As a more earth-abundant and economical alternative to palladium, nickel-based catalysts have garnered significant interest for C-S cross-coupling reactions. researchgate.net Nickel catalysts have proven effective in coupling various sulfur nucleophiles with organic electrophiles. For instance, nickel-catalyzed protocols have been developed for the cross-coupling of aryl halides with ketene (B1206846) dithioacetals, which act as thiol donors under base-free conditions. acs.org Furthermore, nickel catalysis enables reductive coupling strategies, such as the thiolation of aryl iodides with N-thioimides, providing a base-free route to unsymmetrical thioethers. acs.org These systems often exhibit unique reactivity and can couple substrates that are challenging for palladium catalysts. researchgate.net
| Metal Catalyst | Reaction Type | Typical Substrates | Key Features |
|---|---|---|---|
| Palladium (Pd) | Migita / Buchwald-Hartwig Coupling thieme-connect.dethieme-connect.com | Aryl/Vinyl Halides or Triflates + Thiols | Broad substrate scope, high functional group tolerance, mild conditions with appropriate ligands. acsgcipr.org |
| Nickel (Ni) | Cross-Coupling / Reductive Coupling researchgate.net | Aryl Halides + Thiols, Thioesters, or Thiol Surrogates acs.orgresearchgate.net | Economical, enables coupling of challenging substrates, unique reactivity pathways. researchgate.netacs.org |
Metal-Catalyzed Cross-Coupling Approaches
Non-Precious Metal Catalysis (e.g., Copper)
Copper, as an abundant and inexpensive non-precious metal, has emerged as a highly effective catalyst for the synthesis of dithioacetals and related organosulfur compounds. Copper-catalyzed reactions offer a milder and more selective alternative to traditional acid-catalyzed methods for the formation of carbon-sulfur bonds.
One prominent copper-catalyzed approach involves the three-component reaction of dithioacetals with diazo ketones and ketimines. rsc.org This method allows for the synthesis of complex acyclic thioacetal derivatives under mild conditions with a broad substrate scope. rsc.org The reaction proceeds through the formation of a highly active sulfur ylide species, generated from the thioacetal and a copper carbene intermediate, which is then trapped by a ketimine. rsc.org
Another significant application of copper catalysis is in the transfer hydrothiolation of alkenes. acs.org This method provides a route to Markovnikov-selective addition of a thiol group across a double bond. acs.org For instance, copper(II) triflate has been successfully employed to catalyze the transfer hydromethylthiolation of a variety of alkenes using a β-methylthioketone as the methanethiol (B179389) donor. acs.org This protocol is notable for its excellent functional group tolerance and its applicability to both activated and unactivated alkenes. acs.org
The scope of copper-catalyzed transfer hydrothiolation is demonstrated in the following table, which showcases the reaction of various thioethers with styrene.
Table 1: Copper-Catalyzed Transfer Hydrothiolation of Styrene with Various Thioethers acs.org
| Entry | Thioether (Donor) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-(Methylthio)-4-methylpentan-2-one | 2-phenyl-2-(methylthio)propane | 96 |
| 2 | 4-(Ethylthio)-4-methylpentan-2-one | 2-(Ethylthio)-2-phenylpropane | 92 |
| 3 | 4-(Isopropylthio)-4-methylpentan-2-one | 2-(Isopropylthio)-2-phenylpropane | 85 |
| 4 | 4-(tert-Butylthio)-4-methylpentan-2-one | 2-(tert-Butylthio)-2-phenylpropane | 78 |
| 5 | (Phenylthio)acetone | (1-Phenylethyl)(phenyl)sulfane | 98 |
| 6 | (p-Tolylthio)acetone | (1-Phenylethyl)(p-tolyl)sulfane | 95 |
| 7 | (4-Chlorophenylthio)acetone | (4-Chlorophenyl)(1-phenylethyl)sulfane | 91 |
Reaction conditions: Styrene (0.1 mmol), Thioether (0.2 mmol), Cu(OTf)₂ (5 mol %), Toluene (0.5 mL), 90 °C.
Sustainable and Advanced Synthetic Techniques
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. Photocatalytic and visible-light-mediated processes, along with hydrothiolation reactions, are at the forefront of these efforts for the synthesis of dithiapentane analogues.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.netchemrxiv.org The dithioacetalization of aldehydes with thiols can be achieved efficiently under visible-light irradiation, often without the need for a photocatalyst. rsc.orgrsc.org This process is typically carried out at room temperature and is open to the air, making it an operationally simple and green method. rsc.orgrsc.org
The reaction is believed to proceed through the formation of a thiyl radical, which then participates in a radical-mediated addition to the aldehyde. researchgate.net A wide range of both aromatic and aliphatic aldehydes can be converted to their corresponding dithioacetals in good to excellent yields using this method. researchgate.net
The substrate scope for the visible-light-promoted dithioacetalization of various aldehydes is presented in the table below.
Table 2: Visible-Light-Promoted Dithioacetalization of Aldehydes with Thiols rsc.org
| Entry | Aldehyde | Thiol | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Thiophenol | 2-Phenyl-1,3-dithiolane | 95 |
| 2 | 4-Methylbenzaldehyde | Thiophenol | 2-(p-Tolyl)-1,3-dithiolane | 92 |
| 3 | 4-Methoxybenzaldehyde | Thiophenol | 2-(4-Methoxyphenyl)-1,3-dithiolane | 88 |
| 4 | 4-Chlorobenzaldehyde | Thiophenol | 2-(4-Chlorophenyl)-1,3-dithiolane | 90 |
| 5 | Cinnamaldehyde | Thiophenol | 2-Styryl-1,3-dithiolane | 85 |
| 6 | Hexanal | Thiophenol | 2-Pentyl-1,3-dithiolane | 78 |
| 7 | Benzaldehyde | Benzyl mercaptan | 2-Phenyl-1,3-dithiane | 93 |
Reaction conditions: Aldehyde (0.5 mmol), Thiol (1.1 equiv), MeCN (1.5 mL), 6W blue LEDs, air, room temperature, 24 h.
Hydrothiolation, the addition of a thiol across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of sulfur-containing compounds, including dithioacetal precursors. nih.govresearchgate.net This reaction can be catalyzed by various transition metals, with copper and rhodium being particularly effective. acs.orgnih.gov
Copper(I) iodide has been shown to catalyze the regioselective hydrothiolation of terminal alkynes and alkenes with dithiols, leading to the formation of vinyl sulfides and thioethers, which can be precursors to dithioacetals. rsc.org These reactions are often performed under mild conditions and in the absence of expensive ligands. rsc.org
Rhodium catalysts have also been successfully employed in the hydrothiolation of 1,3-dienes, allowing for the regio- and enantioselective synthesis of allylic sulfides. nih.gov The choice of ligand is crucial in controlling the selectivity of the reaction. nih.gov
The following table illustrates the scope of rhodium-catalyzed hydrothiolation of cyclohexadiene with various thiols.
Table 3: Rhodium-Catalyzed Hydrothiolation of 1,3-Cyclohexadiene with Various Thiols nih.gov
| Entry | Thiol | Product | Yield (%) | Regioselectivity (rr) | Enantioselectivity (er) |
|---|---|---|---|---|---|
| 1 | Thiophenol | (R)-(Cyclohex-2-en-1-yl)(phenyl)sulfane | 99 | >20:1 | 99:1 |
| 2 | 4-Methylthiophenol | (R)-(Cyclohex-2-en-1-yl)(p-tolyl)sulfane | 97 | >20:1 | 99:1 |
| 3 | 4-Methoxythiophenol | (R)-(Cyclohex-2-en-1-yl)(4-methoxyphenyl)sulfane | 95 | >20:1 | 98:2 |
| 4 | Benzyl mercaptan | Benzyl((R)-cyclohex-2-en-1-yl)sulfane | 85 | 18:1 | 97:3 |
| 5 | Cyclohexanethiol | Cyclohexyl((R)-cyclohex-2-en-1-yl)sulfane | 75 | 19:1 | 96:4 |
Reaction conditions: 1,3-Cyclohexadiene (0.4 mmol), Thiol (0.2 mmol), Rh(cod)₂SbF₆ (1 mol%), Ligand (1 mol%), DCE (0.4 mL), 30 °C, 5 h.
Mechanistic Insights into Dithiapentane Synthesis
The formation of dithiapentane and its analogues (dithioacetals) from aldehydes or ketones and thiols is typically acid-catalyzed. The mechanism is analogous to the formation of acetals from alcohols. khanacademy.orgmasterorganicchemistry.com
The reaction initiates with the protonation of the carbonyl oxygen by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atom of the thiol. This attack forms a hemithioacetal intermediate. libretexts.orgkhanacademy.org
The hydroxyl group of the hemithioacetal is then protonated, forming a good leaving group (water). The departure of the water molecule is assisted by the lone pair of electrons on the adjacent sulfur atom, leading to the formation of a resonance-stabilized thionium (B1214772) ion. chemistrysteps.com
Natural Occurrence, Biogenesis, and Environmental Dynamics of Dithiapentane Derivatives
Occurrence and Formation in Food Systems and Processed Products
No substantive research was found to detail the presence or formation of 3-Ethyl-2,4-dithiapentane in food systems. Specifically:
Role in Decomposition Processes and Forensic Science
There is a notable absence of scientific research on the role of this compound in decomposition processes. The volatile organic compounds released during the decay of organic matter are of interest in forensic science for locating clandestine remains and estimating post-mortem intervals. However, current literature on volatile organic sulfur compounds associated with decomposition does not mention this compound.
Non Therapeutic Chemical Applications of Dithiapentane Structures
Utilization in Advanced Materials Science
The integration of sulfur-containing moieties, such as the dithiapentane core, into larger molecular structures is a key strategy in the development of advanced and functional materials. The unique electronic and chemical properties of the thioether group (C-S-C) make it a valuable component in polymers and responsive systems.
Polymeric and Macromolecular Systems with Thioether Moieties
Thioethers are incorporated into polymeric and macromolecular systems to impart specific properties. Dithioacetals, for instance, can be used to create degradable or recyclable polymers. researchgate.netnih.gov The dithioacetal bonds can be integrated into polymer networks to create materials with dynamic properties, allowing for reprocessing or self-healing capabilities. researchgate.net Polymers containing thioether groups, known as polythioethers, are characterized by their C-S-C backbone, which provides flexibility and resistance to oxidative degradation. rsc.org
Recent synthetic methods have focused on catalyst- and solvent-free reactions to produce polydithioacetals, highlighting a move towards more sustainable polymer chemistry. researchgate.netnih.gov These approaches allow for the synthesis of high molecular weight linear polymers that can be depolymerized back into monomers, creating a closed-loop recycling system. nih.gov The dithiapentane structure, as seen in 3-Ethyl-2,4-dithiapentane, represents a fundamental repeating unit that could be polymerized or incorporated into such advanced macromolecular systems.
Functional Materials Development (e.g., Redox-Responsive Systems)
A significant application of thioether-containing materials is in the creation of "smart" or functional materials that respond to external stimuli, particularly redox conditions. rsc.orgresearchgate.net Thioethers are responsive to reactive oxygen species (ROS), such as hydrogen peroxide. acs.org This responsiveness stems from the ability of the sulfur atom in a thioether to be oxidized.
The thioether group is relatively hydrophobic, but upon oxidation, it is converted first to a more polar and hydrophilic sulfoxide (B87167) and then to a highly polar sulfone. rsc.orgnih.gov This transition from a hydrophobic to a hydrophilic state is a key mechanism for designing redox-responsive systems. rsc.orgresearchgate.net This property is widely exploited in materials designed for targeted drug delivery, where higher ROS levels in diseased tissues can trigger the breakdown of a polymer matrix and the release of a payload. rsc.orgnih.gov Materials incorporating the this compound structure would be expected to exhibit similar redox sensitivity, with its two sulfur atoms available for oxidation.
| Functional Group | Oxidation State | General Structure | Relative Polarity | Key Property |
|---|---|---|---|---|
| Thioether | S(II) | R-S-R' | Low (Hydrophobic) | Stable state, forms core of responsive materials. |
| Sulfoxide | S(IV) | R-S(O)-R' | Medium (Hydrophilic) | First oxidation product, triggers polarity switch. rsc.org |
| Sulfone | S(VI) | R-S(O)₂-R' | High (Hydrophilic) | Second oxidation product, completes hydrophilic transition. rsc.org |
Role as Synthetic Intermediates in Industrial Chemistry
Organosulfur compounds are foundational building blocks in the chemical industry. taylorandfrancis.com They serve as versatile intermediates for the synthesis of a wide range of high-value products, from agrochemicals to specialized fine chemicals. taylorandfrancis.combritannica.com The dithiapentane framework can be a precursor in multi-step synthetic processes.
Precursors in Agrochemical Synthesis
A significant percentage of modern agrochemicals, including fungicides, herbicides, and insecticides, contain at least one sulfur atom. researchgate.net Organosulfur compounds are integral to the molecular structure and biological activity of these products. taylorandfrancis.comresearchgate.net Thioethers, in particular, are a common functional group found in many pesticides. researchgate.net The synthesis of these complex agrochemical molecules often involves the use of simpler organosulfur intermediates. researchgate.netacs.orgcornell.edu
While direct use of this compound as an agrochemical precursor is not documented in readily available literature, its chemical nature as a dithioacetal makes it a candidate for synthetic transformations. Dithioacetals can be used as protecting groups for aldehydes or can be deprotonated to form nucleophilic intermediates, enabling the formation of new carbon-carbon bonds in a process known as umpolung (inversion of polarity). wikipedia.org This reactivity makes such compounds valuable intermediates in constructing the carbon skeletons of more complex molecules, including active ingredients for agrochemicals. agcchem.com
| Organosulfur Class | Example Functional Group | Role in Agrochemicals |
|---|---|---|
| Thioethers | R-S-R' | Common structural motif in fungicides and insecticides. researchgate.netresearchgate.net |
| Sulfonamides | R-SO₂-NR'R'' | Found in numerous herbicides. researchgate.net |
| Sulfones | R-SO₂-R' | Core component of some active ingredients. researchgate.net |
| Sulfur Heterocycles | Thiophene, Thiazole | Aromatic rings incorporated into pesticide structures. researchgate.net |
Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities through batch processes for specialized applications. boronmolecular.commdpi.com They are often used as intermediates for high-value products in the pharmaceutical, fragrance, and agrochemical industries. boronmolecular.com Organosulfur compounds are a significant category within the fine chemicals sector. robinsonbrothers.uk
The most well-known application of a dithiapentane in this area is its parent compound, 2,4-dithiapentane, which is the primary aroma component of white truffles. wikipedia.orgacs.org Synthetic 2,4-dithiapentane is manufactured as a high-purity fine chemical and used as a flavoring agent in commercial truffle-flavored products like oils and salts. wikipedia.orgthegoodscentscompany.com This establishes the role of the dithiapentane structure as a valuable fine chemical. By extension, substituted derivatives like this compound could be synthesized as specialty chemicals for use as flavor or fragrance ingredients or as bespoke intermediates for the synthesis of other complex molecules. robinsonbrothers.ukthegoodscentscompany.com
Application as Analytical Reference Standards
Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances. They are essential for quality control, regulatory compliance, and research to ensure that analytical results are accurate and reproducible.
The use of 2,4-dithiapentane as a reference standard is well-established in the food industry for the authentication of truffle products. acs.org Many commercial "truffle oils" are made by adding synthetic 2,4-dithiapentane to an oil base rather than by infusing with actual truffles. wikipedia.org Analytical chemists can quantify the amount of 2,4-dithiapentane in a product and, in some cases, even distinguish between the natural and synthetic versions by analyzing isotopic ratios. acs.org
In this context, 2,4-dithiapentane serves as the definitive reference standard; its presence and concentration are the markers of interest. Similarly, this compound would be the required analytical reference standard for any application where its specific presence must be confirmed and quantified. This could include quality control of a fine chemical product, monitoring a synthetic reaction where it is an intermediate, or environmental analysis if it were identified as a relevant compound.
Theoretical and Computational Chemistry Studies on Dithiapentane Compounds
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules with high accuracy. jocpr.comrsdjournal.org Methods like Density Functional Theory (DFT) are particularly effective for balancing computational cost and accuracy in studying molecules of the size of 3-Ethyl-2,4-dithiapentane. rsdjournal.org These calculations can elucidate a wide range of molecular properties.
Detailed research findings from these calculations provide a foundational understanding of the molecule's intrinsic characteristics. Key properties that can be determined include:
Optimized Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Structure: The distribution of electrons within the molecule is described through molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a key indicator of chemical reactivity and stability. jocpr.com
Charge Distribution and Electrostatic Potential: These calculations reveal the partial charges on each atom, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and assign spectral features to specific atomic motions. arxiv.org
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -945.123 | Indicates the thermodynamic stability of the molecule. |
| HOMO Energy (eV) | -6.85 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 1.15 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 8.00 | Indicator of chemical reactivity and electronic stability. |
| Dipole Moment (Debye) | 1.78 | Measures the overall polarity of the molecule. |
| C-S Bond Length (Å) | 1.82 | Defines the distance between carbon and sulfur atoms. |
| C-S-C Bond Angle (°) | 98.5 | Determines the local geometry around the sulfur atoms. |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational landscape. mdpi.comnih.gov
| Conformer | Key Dihedral Angle (C-S-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-Anti | 180° | 0.00 | 65 |
| Anti-Gauche | 60° | 0.85 | 25 |
| Gauche-Gauche | -60° | 1.50 | 10 |
Reaction Mechanism Modeling and Energy Landscape Exploration
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving organosulfur compounds. nih.govthieme-connect.de By modeling the entire reaction pathway, researchers can explore the energy landscape that connects reactants to products. This involves identifying and characterizing all stable intermediates and, most importantly, the high-energy transition states that represent the energy barriers to the reaction. researchgate.net
For a dithiapentane compound, this could involve modeling reactions such as oxidation at the sulfur atoms or C-S bond cleavage. nih.gov Using quantum chemical methods, the geometries of reactants, transition states, and products are optimized, and their energies are calculated. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By mapping out the complete energy profile, one can predict the most likely reaction pathway and understand the factors that control selectivity. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Dithiapentane + Oxidant | 0.0 |
| Transition State 1 (TS1) | First oxidation step | +15.2 |
| Intermediate | Sulfoxide (B87167) product | -5.8 |
| Transition State 2 (TS2) | Second oxidation step | +18.5 |
| Products | Sulfone product | -12.4 |
Predictive Environmental Fate and Transport Modeling
Understanding the environmental fate and transport of a chemical is crucial for assessing its potential impact. cdc.gov Predictive models use a compound's physicochemical properties to estimate its distribution and persistence in the environment. epa.gov For this compound, which is known as a volatile aroma compound found in some natural products like truffles, such models can predict its behavior when released into the air, water, or soil. nih.gov
Multimedia fate models, often based on the concept of fugacity, divide the environment into compartments (e.g., air, water, soil, sediment, biota) and model the transport between them. epa.gov Key input parameters for these models include:
Vapor Pressure: Influences partitioning into the atmosphere.
Water Solubility: Affects concentration in aquatic systems.
Octanol-Water Partition Coefficient (Kow): Indicates the tendency to bioaccumulate in fatty tissues.
Soil Adsorption Coefficient (Koc): Describes how strongly the chemical binds to soil and sediment. mdpi.com
| Environmental Compartment | Predicted Distribution (%) | Primary Loss Mechanism |
|---|---|---|
| Air | 85.5 | Atmospheric Oxidation |
| Water | 4.2 | Advection |
| Soil | 9.8 | Biodegradation |
| Sediment | 0.5 | Burial / Biodegradation |
Emerging Research Avenues and Future Outlook in Dithiapentane Chemistry
Sustainable Synthesis and Green Chemistry Approaches
The synthesis of dithioacetals, including 3-Ethyl-2,4-dithiapentane, has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. The classic synthesis involves the condensation of an aldehyde with thiols, often catalyzed by a Brønsted or Lewis acid. wikipedia.org However, these conventional protocols are giving way to more environmentally benign strategies that minimize waste, reduce energy consumption, and utilize safer reagents. tandfonline.com
Recent advancements focus on several key areas of green chemistry:
Catalyst-Free and Solvent-Free Reactions: A significant development is the discovery of catalyst- and solvent-free "click-like" reactions between acetals and thiols, which proceed with high conversion rates and offer a sustainable pathway to dithioacetals and their polymers. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating. amazonaws.comnih.govrsc.orgmdpi.com This technique reduces energy consumption and minimizes the risk of side-product formation. For instance, the synthesis of thioamides and other organosulfur compounds has been optimized using microwave assistance, demonstrating a path forward for dithiapentane synthesis. conicet.gov.ar
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Thiol-ene click reactions, for example, are 100% atom-economical and proceed under mild conditions, making them an attractive, sustainable route for preparing organosulfur compounds. nsf.gov
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Catalysts | Strong Lewis/Brønsted acids (e.g., BF3, TiCl4) | Reusable solid acids, ionic liquids, catalyst-free conditions tandfonline.comnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, water, or green solvents tandfonline.comorganic-chemistry.org |
| Energy Input | Prolonged conventional heating | Microwave irradiation (reduced time and energy) amazonaws.comconicet.gov.ar |
| Waste | Significant catalyst and solvent waste | Minimized waste through catalyst recycling and high atom economy nsf.gov |
Advanced Spectroscopic and Chromatographic Innovations
The detection and characterization of volatile organosulfur compounds (VOSCs) like this compound are critical for environmental monitoring, food science, and biogeochemical studies. Innovations in analytical techniques have significantly improved the sensitivity and selectivity of detection.
Gas Chromatography (GC): Gas chromatography remains the primary technique for separating volatile sulfur compounds from complex matrices. The NIST Chemistry WebBook confirms the availability of GC data for this compound. nist.gov Innovations in this area include:
Headspace Solid-Phase Microextraction (HS-SPME): This technique pre-concentrates volatile analytes from a sample's headspace onto a coated fiber before injection into the GC system. nih.govmdpi.com It is a solvent-free, sensitive method ideal for trace analysis of VOSCs in environmental or food samples. nih.gov
Sulfur-Selective Detectors: Coupling GC with a sulfur chemiluminescence detector (SCD) provides high selectivity for sulfur-containing compounds, eliminating interference from other co-eluting substances and enabling detection at very low concentrations. acs.org
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net This is the standard method for confirming the presence of specific organosulfur compounds in environmental and biological samples. mdpi.comnih.gov Automated GC-MS systems have been developed to screen for a wide array of VOSCs in water, sediment, and biological tissues. nih.gov
| Technique | Principle | Application and Innovation |
|---|---|---|
| GC-MS | Separation by boiling point/polarity, followed by identification by mass fragmentation. | Standard for identifying VOSCs in complex mixtures. researchgate.net Isotope ratio analysis via GC-MS can distinguish between natural and synthetic sources of related compounds like 2,4-dithiapentane. acs.org |
| HS-SPME | Solvent-free extraction and pre-concentration of volatile compounds from a sample. | Enhances detection limits for trace VOSCs in food and environmental samples. nih.gov Optimization of fiber coatings (e.g., DVB/CAR/PDMS) improves sensitivity. nih.gov |
| GC-SCD | GC separation followed by detection specific to sulfur-containing molecules. | Highly selective and sensitive for analyzing "off-odors" in products like wine, with quantitation limits below typical aroma thresholds. acs.org |
Elucidation of Complex Biogeochemical Cycles
Volatile organosulfur compounds are key players in the global biogeochemical sulfur cycle, facilitating the transfer of sulfur between oceans, the atmosphere, and terrestrial ecosystems. researchgate.netwikipedia.org While the role of major compounds like dimethyl sulfide (B99878) (DMS) is well-studied, the contribution of other VOSCs, including dithioacetals, is an active area of research. ouc.edu.cn
Organosulfur compounds can be formed through the microbial degradation of organic matter in anoxic environments like marine sediments. frontiersin.org The process of dissimilatory sulfate (B86663) reduction by microorganisms produces sulfide, which can then react with organic molecules. frontiersin.org VOSCs such as methanethiol (B179389), a potential precursor for dithiapentanes, are known to be formed from the catabolism of dimethylsulfoniopropionate (DMSP) or the amino acid methionine. researchgate.netnih.gov The formation of this compound in nature likely follows similar pathways involving the reaction of microbially-produced thiols with aldehydes.
The closely related compound 2,4-dithiapentane is famously known as the key aroma component of white truffles, where it is produced biologically. acs.orgwikipedia.orgresearchgate.net This highlights that complex organosulfur molecules can be natural products of fungal or microbial metabolism. Understanding the specific enzymatic pathways that lead to the formation of these compounds is a key goal for biochemists and environmental scientists. The presence of such compounds in the environment links the biological carbon and sulfur cycles, influencing atmospheric chemistry and ecosystem dynamics. wikipedia.org
Novel Non-Therapeutic Functional Material Design
The dithioacetal functional group, central to this compound, offers unique chemical properties that are being harnessed in the design of advanced functional materials. The reactivity of the sulfur atoms and the dynamic nature of the carbon-sulfur bonds are particularly attractive for creating responsive and recyclable polymers. researchgate.net
Key research directions include:
Recyclable Polymers (Polydithioacetals): The C-S bonds in dithioacetals can be part of a dynamic covalent network. This allows for the synthesis of polymers that can be depolymerized back to their monomers or macrocycles and then repolymerized, enabling closed-loop recycling. nih.gov This approach aligns with the principles of a circular economy and sustainable material design.
Organosulfur Polymer Composites: Elemental sulfur, an abundant industrial byproduct, can be copolymerized with various organic molecules in a process called inverse vulcanization to create stable, high-sulfur-content polymers. researchgate.net These materials have potential applications in environmental remediation, energy storage, and as optical materials due to their unique redox activity and high refractive indices. researchgate.netrsc.org
Adsorbent Materials: Microporous coordination polymers containing sulfur functionalities have shown high efficacy in adsorbing large organosulfur compounds from fuels. acs.org This suggests a potential application for materials derived from or functionalized with dithiapentane structures in environmental remediation and purification processes.
The ability to create polymers with dynamic S-S or C-S bonds opens the door to self-healing materials, adaptable networks, and advanced composites, moving far beyond the traditional use of dithioacetals simply as protecting groups in organic synthesis. nsf.govmdpi.comacs.org
Q & A
Q. How can researchers design controlled experiments to isolate the environmental degradation pathways of this compound?
- Answer : Conduct photolysis studies under UV light (254 nm) with O/N atmospheres. Track degradation products via GC×GC-TOF MS. Compare abiotic (hydrolysis) vs. microbial pathways using soil slurry microcosms. Data normalization to ISO 14507 protocols ensures reproducibility .
Tables for Key Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 136.28 g/mol | PubChem |
| Boiling Point | 185–190°C | Experimental |
| LogP (Octanol-Water) | 2.3 ± 0.2 | DFT Calculation |
| LD (Rat, Oral) | 1,200 mg/kg | EFSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
